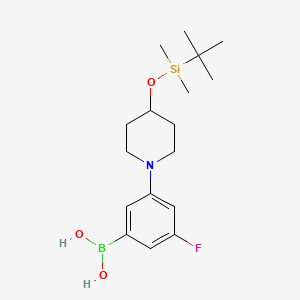

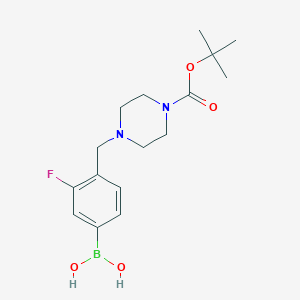

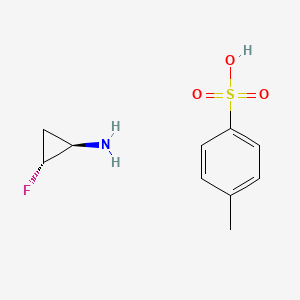

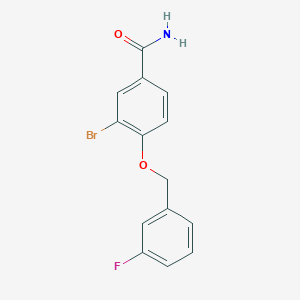

(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid

Overview

Description

“(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C17H29BFNO3Si . It is used in scientific research due to its unique structure, which allows it to exhibit diverse properties.

Synthesis Analysis

Pinacol boronic esters, such as “(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of “(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid” is complex, with a tert-butyldimethylsilyl group attached to an oxygen atom, which is in turn attached to a piperidin-1-yl group. This is further attached to a 5-fluorophenyl group, which is bonded to a boronic acid group .Chemical Reactions Analysis

Organoboron compounds like “(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid” are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .Scientific Research Applications

Environmental and Analytical Applications

Chemical Fingerprinting of Environmental Samples : Boronic acids and derivatives are crucial in developing analytical methods for environmental samples. For example, in the analysis of naphthenic acids and other OSPW (oil sands process water) components, advanced mass spectrometry techniques have been employed. These methods are essential for understanding the environmental impact of industrial activities and for the characterization of complex environmental samples (Headley et al., 2013).

Materials Science and Catalysis

Boron Clusters and Open Frameworks : Research into oxo boron clusters and their open frameworks has revealed their potential in creating new materials with layered and three-dimensional structures. These materials exhibit interesting optical properties, such as photoluminescence and second harmonic generation, suggesting applications in catalysis, nonlinear optics, and lighting devices (Lin & Yang, 2011).

Organic Synthesis and Drug Development

Boron in Drug Design : The unique properties of boronic acids, including their stability and versatile reactivity, make them valuable in drug design and organic synthesis. The incorporation of boronic acids into medicinal chemistry endeavors has been on the rise, demonstrating the potential for enhancing drug potency and improving pharmacokinetic profiles (Plescia & Moitessier, 2020).

Bioimaging and Diagnostics

Boron-Doped Fluorophores for Medical Diagnostics : Boronic acid derivatives, such as BODIPY (Boron-dipyrromethene), have been extensively used in the field of molecular sensorics, including the sensing of biomolecules and bioprocesses. The recent progress in the design and functionalization of BODIPY compounds underscores their potential in medical diagnostics and as modifiers for drug carriers, highlighting their role in improving therapeutic effects in cancer treatment and real-time imaging (Marfin et al., 2017).

properties

IUPAC Name |

[3-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BFNO3Si/c1-17(2,3)24(4,5)23-16-6-8-20(9-7-16)15-11-13(18(21)22)10-14(19)12-15/h10-12,16,21-22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKDTVVEDMJZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BFNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)

![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)